molecular formula C14H14N4O3S B3012632 2-Ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide CAS No. 2108578-04-5

2-Ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide

Cat. No.: B3012632
CAS No.: 2108578-04-5
M. Wt: 318.35
InChI Key: ZTILAWPFZRLQNO-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide is a heterocyclic compound that contains a thiadiazine ring fused with an oxadiazole ring. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization Reactions: Using hydrazine derivatives and appropriate carboxylic acids or esters.

    Reaction Conditions: Often carried out in the presence of catalysts such as acids or bases, and under controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiadiazine derivatives with different oxidation states.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the ring systems.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents, etc.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst or a ligand in various chemical reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

    Biochemical Research: Used as a probe or a tool in studying biological processes.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers to enhance properties such as thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazine Derivatives: Compounds with similar thiadiazine rings but different substituents.

    Oxadiazole Derivatives: Compounds with oxadiazole rings and varying functional groups.

Uniqueness

2-Ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to other similar compounds.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys is recommended.

Properties

IUPAC Name

2-ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-3-18-9-12(10(2)17-22(18,19)20)14-15-13(16-21-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTILAWPFZRLQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=NS1(=O)=O)C)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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